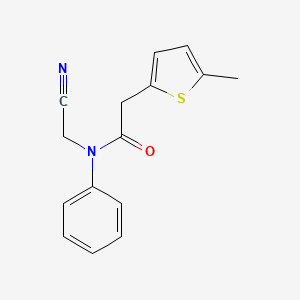
N-(cyanomethyl)-2-(5-methylthiophen-2-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-2-(5-methylthiophen-2-yl)-N-phenylacetamide, commonly known as CMMPA, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用機序
CMMPA works by inhibiting the GABA transporter, which is responsible for removing GABA from the synaptic cleft and terminating inhibitory neurotransmission. By blocking the GABA transporter, CMMPA can increase the concentration of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects
CMMPA has been shown to increase the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This can have a range of potential effects on brain function and behavior, including reducing anxiety, preventing seizures, and improving sleep quality.
実験室実験の利点と制限
CMMPA has several advantages as a research tool, including its high potency and selectivity as a GABA transporter inhibitor. However, it also has limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
将来の方向性
There are several potential future directions for research on CMMPA, including further studies of its mechanism of action and potential therapeutic applications in neurological and psychiatric disorders. Additionally, there may be opportunities to develop new analogs of CMMPA with improved potency, selectivity, and safety profiles.
合成法
The synthesis of CMMPA involves the reaction of N-(cyanomethyl)-N-phenylacetamide with 5-methylthiophene-2-carboxylic acid. The resulting product is a white crystalline solid with a melting point of 165-166°C.
科学的研究の応用
CMMPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the GABA transporter, which plays a key role in regulating the concentration of the neurotransmitter GABA in the brain. By inhibiting the GABA transporter, CMMPA can increase the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic effects in conditions such as anxiety, epilepsy, and insomnia.
特性
IUPAC Name |
N-(cyanomethyl)-2-(5-methylthiophen-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-12-7-8-14(19-12)11-15(18)17(10-9-16)13-5-3-2-4-6-13/h2-8H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADGFCIDQJHXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(5-methylthiophen-2-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-[3-(5-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B7572340.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)

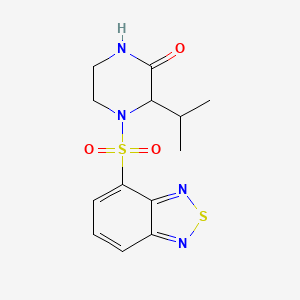
![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
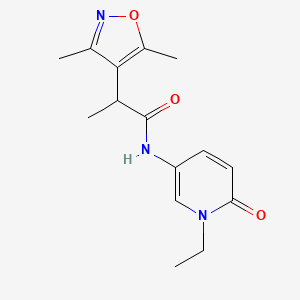
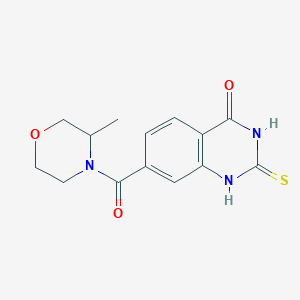
![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
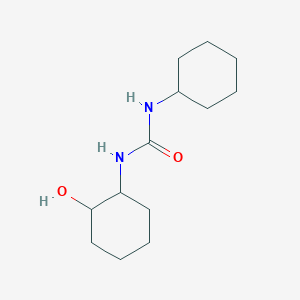
![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)
